molecular formula C16H24BNO3 B2865184 N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2096337-88-9

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2865184
CAS No.: 2096337-88-9
M. Wt: 289.18
InChI Key: ULDQNDKNUNYZAS-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative. Boronic esters are highly valuable building blocks in organic synthesis due to their versatility and reactivity. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Future Directions

Boronic acid esters, including “3-(N,N-Dimethylcarbamoyl)-5-methylphenylboronic acid, pinacol ester”, have potential applications in various fields, including the development of new materials that show a longer lifetime and can be easily recycled . They are also considered promising compounds for the design of new drugs and drug delivery devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-(N,N-Dimethylcarbamoyl)-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using techniques such as flash column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-(N,N-Dimethylcarbamoyl)-5-methylphenylboronic acid.

    Reduction: The major product is the corresponding borane derivative.

    Substitution: The products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in various chemical transformations, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 3-(N,N-Dimethylcarbamoylmethyl)phenylboronic acid, pinacol ester
  • 4-Methylphenylboronic acid, pinacol ester

Uniqueness

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in biochemical and medicinal applications .

Properties

IUPAC Name

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-11-8-12(14(19)18(6)7)10-13(9-11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDQNDKNUNYZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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